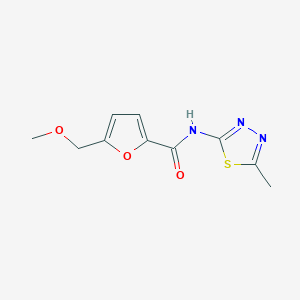
3-chloro-N-(1-cyano-1-methylethyl)-5-methoxy-4-(2-methylpropoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1-cyano-1-methylethyl)-5-methoxy-4-(2-methylpropoxy)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.
作用机制
3-chloro-N-(1-cyano-1-methylethyl)-5-methoxy-4-(2-methylpropoxy)benzamide activates AMPK by binding to its regulatory subunit, leading to conformational changes that allow the kinase domain to be phosphorylated and activated. AMPK activation leads to various downstream effects such as increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to activate other signaling pathways such as the mTOR pathway and the SIRT1 pathway.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects in different cell types and tissues. In skeletal muscle cells, this compound increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity. In adipocytes, this compound increases glucose uptake and reduces lipogenesis, leading to improved metabolic function. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, leading to reduced tumor growth. In neuronal cells, this compound improves mitochondrial function and reduces neuroinflammation, leading to improved cognitive function.
实验室实验的优点和局限性
3-chloro-N-(1-cyano-1-methylethyl)-5-methoxy-4-(2-methylpropoxy)benzamide has several advantages for lab experiments, including its high potency and selectivity for AMPK activation, its ability to activate multiple signaling pathways, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 3-chloro-N-(1-cyano-1-methylethyl)-5-methoxy-4-(2-methylpropoxy)benzamide, including:
1. Development of more potent and selective AMPK activators based on the structure of this compound.
2. Investigation of the potential therapeutic applications of this compound in other diseases such as cardiovascular disease and neurodegenerative disorders.
3. Study of the molecular mechanisms underlying the effects of this compound on various signaling pathways.
4. Development of new formulations or delivery methods to improve the solubility and bioavailability of this compound.
5. Investigation of the potential side effects and toxicity of this compound in preclinical and clinical studies.
6. Exploration of the potential synergistic effects of this compound with other drugs or therapies in various diseases.
合成方法
3-chloro-N-(1-cyano-1-methylethyl)-5-methoxy-4-(2-methylpropoxy)benzamide can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 3-chloro-4-methoxybenzoyl chloride, which is then reacted with 2-methylpropylamine to obtain 3-chloro-4-methoxy-N-(2-methylpropyl)benzamide. This intermediate is then reacted with potassium cyanide and isopropyl iodide to obtain 3-chloro-N-(1-cyano-1-methylethyl)-4-methoxy-N-(2-methylpropyl)benzamide. Finally, this intermediate is reacted with sodium methoxide and tert-butyl bromide to obtain this compound.
科学研究应用
3-chloro-N-(1-cyano-1-methylethyl)-5-methoxy-4-(2-methylpropoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes. In cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models.
属性
IUPAC Name |
3-chloro-N-(2-cyanopropan-2-yl)-5-methoxy-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-10(2)8-22-14-12(17)6-11(7-13(14)21-5)15(20)19-16(3,4)9-18/h6-7,10H,8H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHQZODOIZBZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Cl)C(=O)NC(C)(C)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

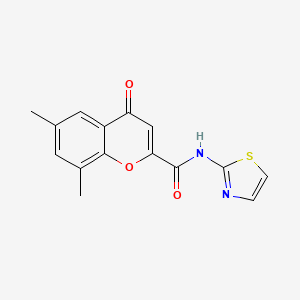
![2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621823.png)


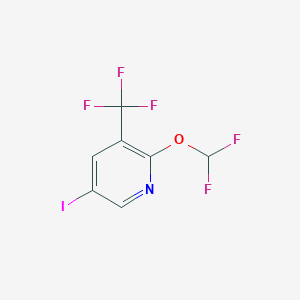
amine](/img/structure/B2621830.png)
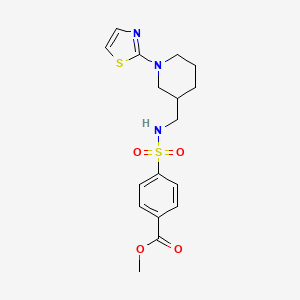
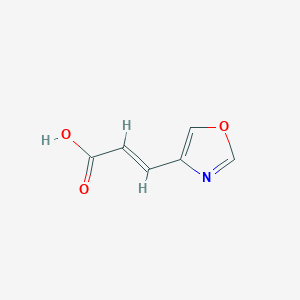

![N-(Thieno[3,2-b]pyridin-6-ylmethyl)prop-2-enamide](/img/structure/B2621838.png)
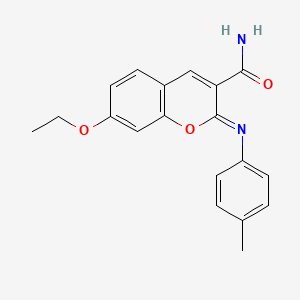
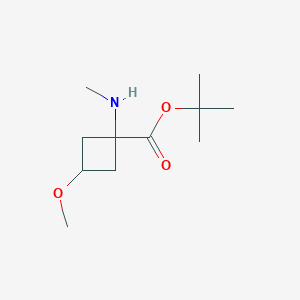
![N-[[5-(Trifluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide](/img/structure/B2621842.png)
